molecular formula C10H9ClN2O B3348990 1-[2-(Chloromethyl)-1h-benzimidazol-1-yl]ethanone CAS No. 19809-02-0

1-[2-(Chloromethyl)-1h-benzimidazol-1-yl]ethanone

Cat. No. B3348990
CAS RN: 19809-02-0
M. Wt: 208.64 g/mol
InChI Key: XOAVRYNXKLYQMQ-UHFFFAOYSA-N
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Patent
US07030150B2

Procedure details

2-(Chloromethyl)-1H-benzimidazole (3.32 g, 0.02 mol) and DMAP (0.2 g) in Ac2O (50 ml) were refluxed for 8 h. The excess Ac2O was evaporated under vacuum and the residue was purified by column chromatography (silica, EtOAc:hexanes 2:1, first fraction) to obtain 2.37 g of product 7 (57%)
Quantity
3.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[N:4]=1.[CH3:12][C:13](OC(C)=O)=[O:14]>CN(C1C=CN=CC=1)C>[C:13]([N:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[N:4]=[C:3]1[CH2:2][Cl:1])(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
3.32 g
Type
reactant
Smiles
ClCC1=NC2=C(N1)C=CC=C2
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
0.2 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess Ac2O was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica, EtOAc:hexanes 2:1, first fraction)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(=NC2=C1C=CC=C2)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.